
Sodium o-dodecylbenzenesulfonate
Overview
Description
Sodium o-dodecylbenzenesulfonate (C₁₈H₂₉NaO₃S) is an anionic surfactant characterized by a dodecyl alkyl chain attached to a benzene ring sulfonated at the ortho (2-) position . It is a key isomer within the broader class of sodium dodecylbenzenesulfonates (SDBS), which are mixtures of homologs and isomers with alkyl chains typically ranging from C10 to C16 . Commercial SDBS products, often termed linear alkylbenzene sulfonates (LAS), prioritize linear alkyl chains (87–98% linearity) for enhanced biodegradability and surfactant performance . The ortho isomer distinguishes itself through steric and electronic effects arising from the sulfonate group’s proximity to the alkyl chain, influencing solubility, micelle formation, and interfacial activity .
Q & A
Basic Research Questions
Q. How can researchers synthesize high-purity sodium o-dodecylbenzenesulfonate, and what critical steps ensure structural fidelity?
- Methodological Answer : The synthesis typically involves sulfonation of o-dodecylbenzene using concentrated sulfuric acid or oleum under controlled temperature (50–80°C). A key step is the Fries rearrangement of phenyl dodecanoate using titanium tetrachloride as a catalyst at high temperatures (180–200°C) to favor ortho-substitution . Post-synthesis, recrystallization from ethanol-water mixtures removes unreacted precursors. Purity is validated via HPLC (>98% purity) and elemental analysis (C, H, S content within 0.4% of theoretical values) .
Q. What analytical techniques are optimal for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify alkyl chain conformation and sulfonate group positioning (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 1180 cm (S=O symmetric stretch) and 1040 cm (S-O asymmetric stretch) confirm sulfonate functionality .
- Mass Spectrometry (MS) : High-resolution MS detects molecular ion peaks at m/z 325.486 (CHNaOS) .
Q. How does this compound interact with biomembranes in toxicity studies?
- Methodological Answer : Use fluorescence anisotropy with diphenylhexatriene (DPH) probes to measure membrane fluidity changes. Comparative studies between linear (LAS) and branched (BAS) isomers show BAS (e.g., this compound) disrupt lipid bilayers more severely due to hydrophobic tail packing inefficiencies . Dose-response curves (0.1–10 mM) in rat hepatocyte models quantify EC values, with LC-MS/MS validating metabolite profiles .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in adsorption efficiency data of this compound on activated carbon?
- Methodological Answer :
- Variable Control : Systematically vary pH (2–12), ionic strength (0.1–1.0 M NaCl), and carbon pore size (microporous vs. mesoporous) to isolate confounding factors .
- Isotherm Modeling : Fit data to Langmuir (monolayer adsorption) and Freundlich (heterogeneous surface) models. Discrepancies arise from pH-dependent sulfonate group ionization (pKa ~1.5), altering electrostatic interactions .
- Competitive Adsorption : Introduce co-surfactants (e.g., Tween 80) to mimic industrial effluents and quantify displacement via UV-Vis spectroscopy at λ = 224 nm .
Q. What strategies optimize the use of this compound in micellar-enhanced ultrafiltration (MEUF) for pollutant removal?
- Methodological Answer :
- Critical Micelle Concentration (CMC) Determination : Conduct conductivity measurements at 25°C; CMC for this compound is ~1.2 mM .
- Operational Parameters : Use a 10 kDa membrane at transmembrane pressures of 0.5–2.0 bar. Monitor rejection coefficients for heavy metals (e.g., Pb) using ICP-OES, achieving >90% efficiency at surfactant/metal molar ratios ≥5:1 .
Q. How do structural isomers of sodium dodecylbenzenesulfonate affect colloidal stability in nanoparticle synthesis?
- Methodological Answer :
- Zeta Potential Analysis : Compare ortho- (negative charge density ~ -40 mV) vs. para-substituted isomers. Ortho isomers induce higher electrostatic stabilization in AuNP synthesis (20 nm size, PDI <0.2) due to steric hindrance from the bulky sulfonate group .
- Kinetic Studies : Use stopped-flow spectrophotometry to track nucleation rates (t <10 ms for ortho vs. 50 ms for para isomers) .
Q. Data Contradiction Resolution
Q. How can conflicting reports on the ecotoxicity of this compound be reconciled?
- Methodological Answer :
- Isomer-Specific Analysis : Separate branched (BAS) and linear (LAS) isomers via reverse-phase HPLC. Toxicity assays (e.g., Daphnia magna LC) show BAS is 3–5× more toxic than LAS due to slower biodegradation .
- Metabolite Profiling : Use C-labeled surfactants in biodegradation studies. BAS produces persistent sulfophenyl carboxylates (SPCs), whereas LAS degrades fully within 28 days .
Q. Methodological Notes
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Positional Isomers: Ortho vs. Para Substitution
The para isomer dominates industrial applications (e.g., detergents) due to superior solubility and micellar efficiency. The ortho isomer’s steric constraints reduce its effectiveness in lowering surface tension but may enhance stability in high-ionic-strength environments .
Linear vs. Branched Alkyl Chains
Linear SDBS, including the ortho isomer, is favored in eco-friendly formulations, while branched analogues (ABS) are largely obsolete due to poor biodegradability .
Metal Counterion Variations
Calcium dodecylbenzenesulfonate’s low solubility limits its use in aqueous systems but makes it suitable for non-polar applications .
Functional Comparison with Other Sulfonates
This compound vs. Sodium Dodecyl Sulfate (SDS)
SDS’s aliphatic chain confers stronger denaturing properties (used in protein electrophoresis), while SDBS’s aromatic group enhances stability in acidic conditions .
This compound vs. Sodium Sulfosuccinate
Sulfosuccinates are milder, making them suitable for pharmaceuticals, whereas SDBS excels in industrial cleaning .
Preparation Methods
Sulfonation Process Optimization
The sulfonation of dodecylbenzene is the cornerstone of SDBS production. Key parameters include:
Reactant Ratios and Conditions
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SO₃-to-Dodecylbenzene Molar Ratio : Optimal ratios range from 1.05:1 to 1.2:1 to ensure complete sulfonation while minimizing residual SO₃ .
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Temperature Control : Maintained at 40–45°C to prevent side reactions like sulfone formation .
-
Gas Composition : SO₃ is diluted with dry air to 4–6% concentration to moderate reaction exothermicity .
Reaction Mechanism :
{12}\text{H}{25}\text{C}6\text{H}5 + \text{SO}3 \rightarrow \text{C}{12}\text{H}{25}\text{C}6\text{H}4\text{SO}3\text{H} \quad \text{(Dodecylbenzenesulfonic acid)}
Aging and Hydrolysis
Post-sulfonation, the product undergoes aging for 0.5–1 hour with 8–15% water to hydrolyze residual SO₃ and stabilize the sulfonic acid .
Neutralization and Sodium Sulfate Removal
Neutralization converts sulfonic acid to its sodium salt while addressing impurities:
Neutralization with NaOH
3\text{H} + 2\text{NaOH} \rightarrow \text{Na}2\text{SO}4 + \text{H}2\text{O} \quad \text{(Undesired Na}2\text{SO}4 \text{ formation)}
Calcium Chloride Treatment
To remove Na₂SO₄, calcium chloride (CaCl₂) is added in two stages:
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Primary Precipitation : At 30–50°C , CaCl₂ reacts with Na₂SO₄:
2\text{SO}4 + \text{CaCl}2 \rightarrow \text{CaSO}4 \downarrow + 2\text{NaCl}
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Addition continues until no precipitate forms.
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Secondary Precipitation : Temperature is raised to 65–85°C to react residual NaOH with CaCl₂:
2 \rightarrow \text{Ca(OH)}2 \downarrow + 2\text{NaCl}
This dual-step process reduces Na₂SO₄ content by >90% and introduces NaCl, which aids in viscosity adjustment .
Purification and Filtration
The crude product is filtered to remove insoluble CaSO₄ and Ca(OH)₂:
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Filtration Methods : Vacuum or pressure filtration ensures high-purity SDBS solution.
Key Parameters and Optimization
Table 1: Comparative Analysis of Sulfonation Conditions
Parameter | Optimal Range | Effect on Yield/Purity |
---|---|---|
SO₃:Dodecylbenzene Ratio | 1.05:1 – 1.2:1 | Maximizes sulfonation efficiency |
Reaction Temperature | 40–45°C | Minimizes side reactions |
Aging Time | 0.5–1 hour | Stabilizes sulfonic acid |
Table 2: Neutralization and Precipitation Outcomes
Stage | Temperature (°C) | Key Reaction | Outcome |
---|---|---|---|
Primary Precipitation | 30–50 | Na₂SO₄ + CaCl₂ → CaSO₄↓ | Reduces Na₂SO₄ by 70–80% |
Secondary Precipitation | 65–85 | NaOH + CaCl₂ → Ca(OH)₂↓ | Eliminates residual NaOH |
Industrial-Scale Production Considerations
Large-scale SDBS production employs continuous reactors and automated neutralization systems. Challenges include:
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Waste Management : Recycling CaSO₄ for construction materials.
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Energy Efficiency : Heat recovery from exothermic sulfonation.
Recent Advances in SDBS Synthesis
Modified Surfactant Synthesis
SDBS derivatives, such as formaldehyde-crosslinked variants, exhibit enhanced interfacial activity. For example:
Green Chemistry Approaches
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Bio-based Dodecylbenzene : Derived from renewable resources to reduce environmental impact.
Quality Control and Analytical Methods
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Purity Analysis : Conducted via titration (ASTM D4251) and HPLC.
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Residual SO₃ : Detected using ion chromatography.
Properties
IUPAC Name |
sodium;2-dodecylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQQZARZPUDIFP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27176-87-0 (Parent) | |
Record name | Sodium dodecylbenzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0041642 | |
Record name | Sodium o-dodecylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15163-46-9, 25155-30-0 | |
Record name | Sodium o-dodecylbenzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015163469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium dodecylbenzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 2-dodecyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium o-dodecylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium o-dodecylbenzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.639 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SODIUM O-DODECYLBENZENESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2855754K9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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